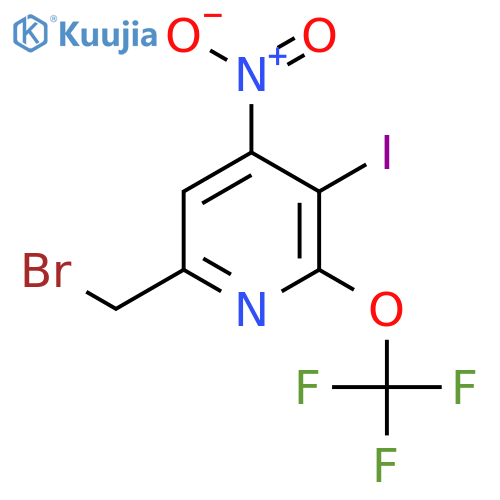Cas no 1804349-74-3 (6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine)

6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H3BrF3IN2O3/c8-2-3-1-4(14(15)16)5(12)6(13-3)17-7(9,10)11/h1H,2H2
- InChIKey: RNCPDJCUELSUPV-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(CBr)C=C1[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 289
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 67.9
6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091534-1g |
6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine |
1804349-74-3 | 97% | 1g |
$1,490.00 | 2022-04-02 |
6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1804349-74-3)
6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine is a highly versatile and synthetically valuable heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. With the CAS number 1804349-74-3, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. The unique structural features of this pyridine derivative, including the presence of both bromomethyl and iodo substituents, make it an attractive building block for further functionalization and derivatization.
The compound's molecular structure incorporates several key functional groups that contribute to its reactivity and utility. The bromomethyl group at the 6-position provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse side chains or other functional units. Meanwhile, the iodo substituent at the 3-position offers another point of modification, often utilized in cross-coupling reactions such as Suzuki or Stille couplings. The presence of a nitro group at the 4-position enhances its electrophilic character, facilitating further chemical transformations. Additionally, the trifluoromethoxy group at the 2-position introduces electron-withdrawing effects and influences the electronic properties of the pyridine ring, making it a valuable component in medicinal chemistry.
In recent years, 6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine has been extensively explored in the synthesis of various pharmacologically relevant compounds. Its structural motif is particularly useful in designing kinase inhibitors, which are critical targets in oncology and inflammatory diseases. For instance, studies have demonstrated its utility in generating pyridine-based scaffolds that exhibit potent activity against tyrosine kinases. The combination of bromomethyl and iodo functionalities allows for sequential modifications, enabling the construction of complex molecular architectures with high precision.
The influence of the trifluoromethoxy group on the pharmacokinetic properties of derived compounds has also been a focus of research. Trifluoromethoxy substituents are well-known for their ability to enhance metabolic stability and improve oral bioavailability, making them a preferred choice in drug design. In one notable study, derivatives of 6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine were used to develop novel antiviral agents with improved pharmacokinetic profiles. The nitro group further contributes to this by increasing lipophilicity and facilitating cell membrane penetration.
The synthetic applications of this compound extend beyond pharmaceuticals into materials science and agrochemicals. Its reactivity with various nucleophiles allows for the creation of polymers with tailored properties, including conductive materials and liquid crystals. In agrochemical research, derivatives of this compound have shown promise as herbicides and fungicides due to their ability to disrupt essential enzymatic pathways in pests while maintaining low toxicity to crops.
The latest advancements in synthetic methodologies have further expanded the utility of 6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled efficient diversification of its structure. These techniques have been employed to generate libraries of compounds for high-throughput screening, accelerating the discovery process for new drugs. Additionally, photoredox catalysis has opened new avenues for functionalizing this scaffold under mild conditions, reducing unwanted side reactions and improving overall yields.
The impact of computational chemistry on the design and optimization of derivatives cannot be overstated. Molecular modeling studies have helped elucidate how different substituents affect the binding affinity and selectivity of target proteins. This has allowed researchers to fine-tune their synthetic strategies by predicting which modifications will yield compounds with enhanced biological activity. Such computational approaches are particularly valuable when dealing with complex molecular systems like those derived from 6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine.
In conclusion, 6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in pharmaceutical research, particularly for developing kinase inhibitors and other therapeutic agents. The ongoing exploration of its synthetic potential continues to yield innovative approaches that push the boundaries of drug discovery and material science. As our understanding of molecular interactions deepens, this compound will undoubtedly remain at the forefront of chemical innovation.
1804349-74-3 (6-(Bromomethyl)-3-iodo-4-nitro-2-(trifluoromethoxy)pyridine) 関連製品
- 2228276-25-1({2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethyl}(methyl)amine)
- 2098096-42-3(6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione)
- 2777325-78-5(2-(4-methanesulfonyl-1,4-diazepan-1-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1207029-02-4(3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-3-(1H-pyrazol-3-yl)phenylpropanamide)
- 1420878-06-3(2-Methyl-3-(piperazin-1-yl)pyrazine hydrochloride)
- 95977-29-0(Haloxyfop-P)
- 151273-40-4(tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate)
- 1351644-17-1(N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide)
- 108915-08-8(4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole)
- 1329834-74-3(Epi Lovastatin Hydroxy Acid-d3 Sodium Salt)


